molecular formula C9H12BrNO B2651465 2-(4-Bromo-2-methoxyphenyl)ethanamine CAS No. 139102-26-4

2-(4-Bromo-2-methoxyphenyl)ethanamine

Cat. No.: B2651465
CAS No.: 139102-26-4
M. Wt: 230.105
InChI Key: OTADZJZZPXOZQT-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring, with an ethanamine chain attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)ethanamine typically involves several steps. One common method is the bromination of 2-methoxyphenylacetic acid, followed by the reduction of the carboxylic acid group to an alcohol, and subsequent conversion to an amine. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and reducing agents such as lithium aluminum hydride (LiAlH4) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

The major products formed from these reactions include various substituted phenethylamines, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)ethanamine involves its interaction with various molecular targets, particularly neurotransmitter receptors. It is known to exhibit high binding affinity for serotonin receptors, specifically the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release, affecting cognitive and motor functions, as well as mood and perception .

Comparison with Similar Compounds

2-(4-Bromo-2-methoxyphenyl)ethanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTADZJZZPXOZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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